L-ornithine
Overview
Description
Ornithine is a non-proteinogenic amino acid that plays a crucial role in various physiological processes in the human body. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . Ornithine is synthesized from arginine and is then converted into citrulline in the urea cycle . This conversion helps detoxify ammonia and assists in the production of urea, which is excreted through urine . Ornithine is naturally found in small amounts in certain foods and can also be taken as a dietary supplement for specific health benefits .
Mechanism of Action
Target of Action
L-Ornithine primarily targets the urea cycle in the liver, where it acts as an intermediary . It also targets the carbamoyl phosphate synthetase 1 (CSP1) and ornithine transcarbamylase (OTC) enzymes, which are involved in the urea cycle .
Mode of Action
This compound interacts with its targets by participating in the urea cycle . It is produced from the splitting off of urea from arginine . This compound allows for the disposal of excess nitrogen and acts as a precursor of citrulline and arginine . It also activates carbamoyl phosphate synthetase, a key enzyme in the urea cycle .
Biochemical Pathways
This compound is involved in the urea cycle , a series of biochemical reactions in the liver that detoxify ammonia, a toxic byproduct of protein metabolism . By converting ammonia into urea, which can be safely excreted through urine, this compound helps maintain a healthy nitrogen balance . It also participates in the synthesis of other amino acids, such as proline and glutamic acid .
Pharmacokinetics
This compound, as part of the stable salt this compound L-Aspartate (LOLA), readily dissociates into its constituent amino acids that are readily absorbed by active transport, distributed, and metabolized . It serves as an intermediary in the urea cycle in periportal hepatocytes in the liver .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of toxic ammonium plasma levels, beneficial modulation of genes related to fatty acid import/transport, reduction of cellular ATP and acetyl-CoA, and favorable modulation of master regulators/genes of energy balance/mitochondrial biogenesis . It also reconstitutes the depolarized mitochondrial membrane potential, while retaining mitochondrial integrity and avoiding induction of superoxide production .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in microbial fermentation, a technique used to produce this compound, the production capacity can be affected by factors such as the strain of the microorganism used, the fermentation conditions, and the presence of precursor glutamate .
Biochemical Analysis
Biochemical Properties
L-Ornithine participates in various biochemical reactions. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle . The presence of two amino groups in ornithine makes it unique among other amino acids. This molecular structure allows ornithine to participate in various metabolic pathways and reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, this compound has been found to decrease cell impedance and elevate the BBB model permeability in vitro . In addition, this compound has been reported to have beneficial effects on the liver and the heart .
Molecular Mechanism
This compound is metabolized to L-arginine. L-arginine stimulates the pituitary release of growth hormone . This compound also serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, this compound is a key substrate for ammonia detoxification via the urea cycle .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and cellular processes can change over time in laboratory settings. For instance, this compound has been shown to induce a phase advance in the rhythm of PER2 expression in an in vivo monitoring system .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is an intermediate compound in the urea cycle, which is responsible for removing ammonia, a toxic byproduct of protein metabolism . This compound is synthesized from arginine, another amino acid, and is then converted into citrulline in the urea cycle .
Transport and Distribution
It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .
Subcellular Localization
It is known that this compound is primarily produced in the urea cycle, a series of biochemical reactions that occur in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ornithine can be synthesized through various methods. One common method involves the hydrolysis of arginine using the enzyme arginase, which produces ornithine and urea . Another method involves the use of L-ornithine hydrochloride, which is dissolved in water and mixed with anion exchange resin. Aspartate is then added, and the mixture is stirred, filtered, and crystallized to obtain this compound-L-aspartate .
Industrial Production Methods
Industrial production of ornithine often involves the fermentation of microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce ornithine by manipulating the metabolic pathways involved in its synthesis . The fermentation process is followed by purification steps to isolate and purify ornithine for commercial use .
Chemical Reactions Analysis
Types of Reactions
Ornithine undergoes various chemical reactions, including:
Oxidation: Ornithine can be oxidized to form glutamate, which is an important neurotransmitter in the brain.
Decarboxylation: Ornithine can be decarboxylated by the enzyme ornithine decarboxylase to form putrescine, a precursor for polyamines such as spermidine and spermine.
Transamination: Ornithine can undergo transamination reactions to form other amino acids such as proline and citrulline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Decarboxylation: This reaction typically requires the enzyme ornithine decarboxylase and occurs under physiological conditions.
Transamination: This reaction involves the enzyme ornithine aminotransferase and requires pyridoxal phosphate as a cofactor.
Major Products Formed
Glutamate: Formed through the oxidation of ornithine.
Putrescine: Formed through the decarboxylation of ornithine.
Proline and Citrulline: Formed through transamination reactions.
Scientific Research Applications
Ornithine has a wide range of scientific research applications, including:
Biology: Ornithine plays a role in the urea cycle and is involved in the detoxification of ammonia.
Medicine: Ornithine supplementation has been investigated for its potential to improve liver function and reduce ammonia levels in patients with liver disease.
Industry: Ornithine is used in the production of dietary supplements and pharmaceuticals.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2S)-2,5-diaminopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLPHDHHMVZTML-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25104-12-5 | |
Record name | L-Ornithine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25104-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID00883219 | |
Record name | L-Ornithine | |
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Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index], Solid | |
Record name | Ornithine | |
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Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
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Solubility |
Appreciable, 620 mg/mL | |
Record name | Ornithine | |
Source | DrugBank | |
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Record name | Ornithine | |
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Mechanism of Action |
L-Ornithine is metabolised to L-arginine. L-arginine stimulates the pituitary release of growth hormone. Burns or other injuries affect the state of L-arginine in tissues throughout the body. As De novo synthesis of L-arginine during these conditions is usually not sufficient for normal immune function, nor for normal protein synthesis, L-ornithine may have immunomodulatory and wound-healing activities under these conditions (by virtue of its metabolism to L-arginine). | |
Record name | Ornithine | |
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CAS No. |
70-26-8, 25104-12-5, 3184-13-2 | |
Record name | L-(-)-Ornithine | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=70-26-8 | |
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Record name | Ornithine [INN] | |
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Record name | Polyornithine | |
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Record name | Ornithine | |
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Record name | ornithine | |
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Record name | L-Ornithine | |
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Record name | L-Ornithine | |
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Record name | L-ornithine | |
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Record name | ORNITHINE | |
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Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
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Melting Point |
140 °C | |
Record name | Ornithine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00129 | |
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Record name | Ornithine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000214 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ornithine's primary target is ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. [, ] Ornithine binds to ODC's active site, and the enzyme catalyzes its decarboxylation to putrescine. [, ] This initiates the polyamine biosynthesis pathway, ultimately leading to the production of spermidine and spermine, which are essential for cell growth and proliferation. [, , ]
A: While the provided research does not delve into detailed spectroscopic data, L-ornithine (C5H12N2O2) has a molecular weight of 132.16 g/mol. []
A: Arginase, an enzyme involved in the urea cycle, plays a crucial role in providing Ornithine for polyamine synthesis in extrahepatic tissues. [] Studies have shown elevated arginase activity and consequently higher Ornithine levels in both squamous cell and basal cell carcinomas of the human skin. [] This suggests that increased arginase activity contributes to malignancy by increasing the availability of Ornithine for polyamine biosynthesis, crucial for tumor cell proliferation. []
A: Gyrate Atrophy, a rare genetic disorder, is caused by Ornithine-delta-aminotransferase (OAT) deficiency. [, ] OAT is responsible for breaking down Ornithine, and its deficiency leads to a build-up of Ornithine in the body, particularly in the eye. [, ] This accumulation, rather than the lack of OAT activity itself, is thought to be a primary driver of retinal degeneration in GA. [] Reducing Ornithine levels through dietary restrictions, specifically arginine restriction, has been shown to prevent retinal degeneration in a mouse model of GA. []
A: Studies have shown that oral administration of this compound in mice, at doses ranging from 2.5 to 4.0 mmol/100 g body weight per day for six weeks, leads to a significant increase in both plasma ammonia and urinary orotate levels. [] The increase in orotic acid seems to stem primarily from mitochondrial carbamyl phosphate synthesis rather than the cytoplasmic pathway. [] Additionally, glutamine administration was observed to decrease hepatic ornithine decarboxylase activity without affecting hepatic ornithine aminotransferase. [] These findings suggest that the elevated orotate excretion observed is primarily caused by the impact of glutamine on mitochondrial carbamyl phosphate synthesis and not directly due to altered ornithine metabolism. []
A: Research shows that during gestation in pigs, allantoic fluid exhibits an unusually high concentration of Arginine and Ornithine, unlike any other known biological fluid. [] These amino acids account for a significant portion of the total free alpha-amino acid nitrogen in allantoic fluid, with Arginine being dominant in mid-gestation (Days 35-40) and Ornithine becoming most abundant towards the end (Day 45). [] These findings highlight a potential crucial role of Arginine and Ornithine in fetal-placental nutrition and metabolism during pig pregnancy. []
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